AFT-II toxin
Description
Ambiguity and Diverse Meanings in Scientific Literature
The primary source of ambiguity surrounding "AFT-II toxin" stems from the use of similar acronyms for chemically distinct compounds originating from vastly different biological sources. The most prominent meaning of AFT-II refers to a peptide toxin isolated from sea anemones. However, the acronym "AFT" is also widely used to denote Aflatoxins, a class of mycotoxins produced by Aspergillus fungi. Furthermore, research on plant pathogens identifies "AF-toxin II" as a specific host-selective toxin produced by Alternaria alternata, adding another layer of potential misinterpretation.
This overlap in nomenclature necessitates careful attention to the context in which "AFT-II" or related acronyms are used to accurately identify the chemical entity under discussion. Without explicit mention of the source organism or chemical nature, discerning the intended compound can be challenging.
Primary Chemical Entities Designated "AFT-II" or Related Acronyms
The primary chemical entity referred to as "AFT-II" in the context of venom research is a peptide neurotoxin isolated from the sea anemone Anthopleura fuscoviridis. guidetopharmacology.orgnih.gov This toxin belongs to a family of sea anemone toxins that primarily target voltage-gated sodium channels in excitable cells. guidetopharmacology.orgfrontiersin.orgmdpi.com
Distinct from the sea anemone toxin, "AFT" commonly serves as an abbreviation for Aflatoxin. Aflatoxins are a group of mycotoxins, including Aflatoxin B1 (AFB1), Aflatoxin B2 (AFB2), Aflatoxin G1 (AFG1), and Aflatoxin G2 (AFG2), produced by certain species of Aspergillus fungi, notably Aspergillus flavus and Aspergillus parasiticus. frontiersin.orgnih.gov These compounds are chemically unrelated to the peptide toxins from sea anemones, possessing a furanocoumarin structure. frontiersin.orgnih.gov
Another compound contributing to the terminological overlap is "AF-toxin II," a host-selective toxin produced by the plant pathogenic fungus Alternaria alternata. frontiersin.orgnih.govapsnet.org AF-toxin II is chemically distinct from both the sea anemone peptide toxin and the aflatoxins, characterized by an epoxy-decatrienoic acid ester structure. nih.govapsnet.org
The focus of the subsequent sections will be on the peptide toxin AFT-II from Anthopleura fuscoviridis, as it is the compound most directly associated with the "this compound" designation in the context of animal venoms and neurobiology.
Properties
CAS No. |
109020-93-1 |
|---|---|
Molecular Formula |
C13H18O2 |
Synonyms |
AFT-II toxin |
Origin of Product |
United States |
Chemical Properties and Research Findings
Historical Discovery and Initial Isolation
The study of toxins from sea anemones has a history rooted in understanding their defensive and predatory mechanisms. Early research focused on isolating and characterizing the biologically active components responsible for the observed toxic effects. The amino acid sequences of two toxins, AFT-I and AFT-II, from the sea anemone Anthopleura fuscoviridis were determined, indicating their discovery and initial characterization nih.govacs.org. Isolation procedures for sea anemone toxins typically involve several chromatographic steps. A general method applied to toxins from other sea anemones, such as Heteractis aurora, includes initial maceration and homogenization of the sea anemone tissue, followed by centrifugation to obtain a crude extract nih.govscielo.br. This extract is then subjected to gel filtration chromatography, often using matrices like Sephadex G-50, to separate components based on size nih.govscielo.br. Further purification is commonly achieved through reverse-phase High-Performance Liquid Chromatography (HPLC) using columns such as TSKgel ODS-120T nih.govscielo.br. These methods, or similar chromatographic techniques, would have been employed in the initial isolation of AFT-II from Anthopleura fuscoviridis.
Structural Elucidation Methodologies of AFT-II
The structural characterization of AFT-II has involved determining its amino acid sequence and understanding its three-dimensional arrangement, including the crucial disulfide bonds.
Primary Structure Determination Techniques
The primary structure of a protein or peptide is its linear sequence of amino acids invivochem.cnlatoxan.com. The amino acid sequence of AFT-II was determined using a combination of protein sequencing and cDNA cloning techniques nih.govscielo.br. Traditional protein sequencing methods, such as Edman degradation, involve sequentially cleaving and identifying amino acids from the N-terminus of a peptide chain invivochem.cnlatoxan.combiognosys.com. While Edman degradation is effective for relatively short peptides, its efficiency decreases with longer sequences latoxan.combiognosys.com. cDNA cloning allows for the determination of the amino acid sequence indirectly by sequencing the complementary DNA that encodes the protein nih.govscielo.br. This approach provides the full sequence, including any post-translational modifications that might not be apparent from direct protein sequencing alone. AFT-II is composed of 48 amino acid residues nih.govacs.org. Comparison of its sequence to other sea anemone toxins has revealed high homology with toxins like ATX-II from Anemonia sulcata and anthopleurin-A and -B from Anthopleura xanthogrammica nih.gov. Notably, AFT-II differs from ATX-II by a single amino acid substitution, where a Lysine at position 36 in ATX-II is replaced by Alanine in AFT-II ntu.edu.sg.
Higher-Order Structure Analysis
Determining the three-dimensional structure of peptide toxins like AFT-II is crucial for understanding their function. While specific high-resolution structures for AFT-II were not detailed in the search results, general methodologies applicable to peptide toxins are widely used in structural biology.
X-ray Crystallography: This technique provides high-resolution atomic models of proteins when they can be crystallized unina.itrcsb.orgcore.ac.uk. It is a powerful method for determining the precise arrangement of amino acids in three dimensions unina.itrcsb.orgcore.ac.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the structures of proteins and peptides in solution rcsb.orglibretexts.org. Two-dimensional NMR methods, such as COSY, HSQC, HMBC, TOCSY, and NOESY, are crucial for elucidating complex structural characteristics, including the identification of linkage positions and stereochemical configurations libretexts.orguni-freiburg.de. NMR is considered a preferred technique for determining the structure and disulfide connectivity of disulfide-rich peptides scielo.br.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure content of proteins, such as alpha-helices and beta-sheets latoxan.com. Changes in CD spectra under different conditions can provide insights into protein folding and stability.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to study protein secondary structure by analyzing the vibrational modes of the peptide backbone latoxan.com.
Other advanced techniques like Small-Angle X-ray Scattering (SAXS), Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Cryo-Electron Microscopy (Cryo-EM) are also employed in structural biology to study protein conformation, dynamics, and interactions, although their specific application to AFT-II was not highlighted in the provided search results.
Disulfide Bond Mapping
Disulfide bonds, formed between cysteine residues, are covalent linkages that play a critical role in the stability and folding of many proteins, including peptide toxins wikipedia.orgnih.govmtoz-biolabs.com. AFT-II is known to be cross-linked by three disulfide bridges nih.govacs.org. Mapping these disulfide bonds involves identifying which cysteine residues are paired. Mass spectrometry-based approaches are commonly used for this purpose acs.orgnih.govmtoz-biolabs.commdpi.comnih.gov. These methods typically involve enzymatic or chemical digestion of the protein under non-reducing conditions to generate peptides containing disulfide bonds acs.orgnih.govnih.gov. The resulting disulfide-linked peptides are then analyzed by mass spectrometry (e.g., LC-MS, MALDI-MS/MS) to determine their mass and fragmentation patterns, which allows for the identification of the connected cysteine residues acs.orgnih.govnih.gov. Partial reduction and cyanylation can also be used to facilitate disulfide bond mapping nih.gov. NMR spectroscopy can also be a valuable tool for determining disulfide connectivity, especially in disulfide-rich peptides scielo.br.
Molecular Mechanisms of Action of AFT-II
AFT-II exerts its toxic effects primarily by targeting voltage-gated sodium channels (NaV).
Interaction with Voltage-Gated Sodium Channels (NaV)
Voltage-gated sodium channels are essential transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells abcam.comguidetopharmacology.orgcjnmcpu.comnih.gov. AFT-II is classified as a type I sea anemone toxin that modulates the function of these channels mdpi.com. Research indicates that AFT-II preferentially binds to specific subtypes of voltage-gated sodium channels, namely NaV1.4 and NaV1.5 abcam.comguidetopharmacology.org. NaV1.4 is predominantly found in skeletal muscle, while NaV1.5 is the main sodium channel in cardiac muscle abcam.comnih.gov.
The interaction of AFT-II with NaV channels affects their gating mechanisms. Specifically, AFT-II is known to delay or prevent the fast inactivation of the channel guidetopharmacology.org. This effect leads to a prolonged influx of sodium ions, which can prolong the action potential guidetopharmacology.org. Studies have shown that AFT-II binding causes a depolarized shift in the voltage dependence of inactivation and increases the time constants associated with the inactivation process guidetopharmacology.org. Sea anemone toxins like AFT-II are understood to bind to neurotoxin receptor site 3, which is located at domain IV of the NaV channel mdpi.com. The difference in specificity between AFT-II (preferring NaV1.4 and NaV1.5) and ATX-II (strongly affecting NaV1.1 and NaV1.2), despite differing by only one amino acid, highlights the importance of specific residues in determining channel subtype selectivity ntu.edu.sgabcam.com.
Effects on Cellular Electrophysiological Properties (e.g., action potential prolongation)
By slowing down the inactivation of voltage-gated sodium channels, AFT-II leads to a prolonged influx of sodium ions during depolarization. mdpi.comresearchgate.net This sustained inward current can result in the prolongation of the action potential duration in excitable cells. mdpi.comresearchgate.netnih.gov This effect on action potentials is a hallmark of toxins binding to receptor site 3. nih.gov
Intracellular Signaling Pathway Modulations (e.g., cGMP, cAMP)
While the primary and most well-characterized effects of AFT-II are on NaV channel gating and cellular electrophysiology, some research on related sea anemone toxins, such as ATX-II, suggests potential downstream effects on intracellular signaling pathways. ATX-II has been reported to increase the content of intracellular second messengers like cGMP and cAMP, likely as a consequence of the altered ion flux and prolonged depolarization caused by NaV channel modulation. um.es While direct studies specifically on AFT-II's modulation of cGMP and cAMP are less extensively documented in the provided search results, the shared mechanism of action with ATX-II suggests a potential for similar effects. Activating transcription factor 2 (ATF2) is a transcription factor that can bind to cAMP response elements (CRE) and is involved in various cellular processes, including those influenced by signaling pathways like p38 MAPK and ERK. wikipedia.orgatlasgeneticsoncology.orggenecards.orgembopress.orgnih.govpan.krakow.pl However, a direct link between AFT-II and the modulation of ATF2 via cGMP or cAMP pathways is not explicitly detailed in the search results.
Comparative Toxinology of AFT-II
Comparing AFT-II to other sea anemone neurotoxins reveals insights into the structural basis of their functional diversity and evolutionary relationships.
Structural Homology and Functional Divergence with Related Sea Anemone Neurotoxins (e.g., ATX-II, Bc-III)
AFT-II shares structural homology with other well-studied type 1 sea anemone neurotoxins, such as ATX-II from Anemonia sulcata and Bc-III from Bunodosoma caissarum. researchgate.netnih.gov AFT-II and ATX-II are particularly similar, differing by only a single amino acid substitution (L36A). frontiersin.orgwikipedia.orgnih.gov Despite this high degree of sequence similarity, these toxins exhibit notable functional divergence, particularly in their isoform selectivity for NaV channels. mdpi.comresearchgate.netnih.govvliz.be For instance, the single amino acid difference at position 36 between ATX-II and AFT-II appears to be significant for their differential effects on NaV1.1/1.2 versus NaV1.4/1.5 channels. frontiersin.orgvliz.be Bc-III also shows approximately 70% similarity in protein sequence to ATX-II, yet displays unexpected differences in dose-response modification of sodium current. mdpi.comresearchgate.netwikipedia.org These differences in functional effects despite structural similarities highlight the subtle but critical role of specific amino acid residues in determining toxin-channel interactions and selectivity. mdpi.comresearchgate.net
Here is a table comparing the structural similarity and preferred targets of AFT-II, ATX-II, and Bc-III:
| Toxin | Source | Amino Acid Length | Disulfide Bonds | Sequence Similarity to ATX-II | Preferred NaV Isoforms |
| AFT-II | Anthopleura fuscoviridis | 48 | 3 | High (L36A difference) wikipedia.orgnih.gov | NaV1.4, NaV1.5 researchgate.net |
| ATX-II | Anemonia sulcata | ~47-48 nih.govnih.gov | 3 | - | NaV1.1, NaV1.2 frontiersin.org |
| Bc-III | Bunodosoma caissarum | N/A | N/A | ~70% mdpi.comresearchgate.netwikipedia.org | (Differential effects) uq.edu.au |
Evolutionary and Phylogenetic Relationships within Sea Anemone Toxin Families
Sea anemones produce a diverse array of toxins, including peptides that target voltage-gated sodium (NaV) and potassium (KV) channels, cytolysins, Kunitz-type protease inhibitors, and phospholipase A2 enzymes. researchgate.net AFT-II, a peptide toxin from Anthopleura fuscoviridis, is a member of the sea anemone NaV channel toxins, specifically those that bind to neurotoxin receptor site 3 and inhibit channel inactivation. researchgate.netvliz.be These toxins are known to prolong action potential kinetics. vliz.be
Phylogenetic studies of sea anemone toxins are ongoing, with classifications historically based on morphological characters, though molecular data from ribosomal RNA and mitochondrial genes are increasingly used. nih.gov Within the NaV channel toxins, Type 1 and Type 2 toxins are structurally similar, typically consisting of 46 to 49 amino acid residues with three disulfide bridges. nih.gov AFT-II is a 48-amino acid peptide with three disulfide bonds. researchgate.net A core of ten residues, including six cysteine residues, is conserved between Type 1 and 2 toxins. nih.gov The presence of a toxin (halcurin) with features of both Type 1 and 2 in the primitive species Halcurias sp. suggests that these toxin types evolved from a common ancestral gene. vliz.benih.gov
Despite their structural similarities and shared ancestry, Type 1 and Type 2 toxins are immunologically distinct, showing no antigenic cross-reactivity. vliz.benih.gov The distribution of these toxin types appears to correlate with the taxonomic position of sea anemones; for instance, members of the family Actiniidae primarily contain Type 1 toxins, while the family Stichodactylidae can contain either Type 1, Type 2, or both. nih.gov AFT-II, from Anthopleura fuscoviridis, is classified among the toxins that exhibit selectivity for specific NaV isoforms. researchgate.net
Methodological Approaches in AFT-II Research
Research into the function and properties of AFT-II employs a variety of techniques to understand its interactions with ion channels and its effects on cellular and physiological processes.
Electrophysiological Techniques (e.g., voltage-clamp, patch-clamp recordings)
Electrophysiological techniques, particularly voltage-clamp and patch-clamp recordings, are fundamental to studying the effects of AFT-II on ion channels. These methods allow researchers to control the membrane potential of a cell and measure the resulting ionic currents, providing insights into toxin-channel interactions. oxfordre.com Voltage-clamp experiments, for example, can characterize how AFT-II affects the inactivation time course of sodium currents. researchgate.net Patch-clamp techniques enable the study of single-channel activity, revealing how toxins like AFT-II alter channel open times and gating. nih.gov Studies on related toxins, such as ApC from Anthopleura elegantissima, have utilized voltage-clamp to demonstrate effects on neuronal sodium currents, showing a concentration-dependent increase in the inactivation time course of tetrodotoxin-sensitive (TTX-S) currents, similar to other site-3 toxins like ATX-II. researchgate.net While applying patch-clamp to sea anemone cells can be challenging due to mucus production, enzymatic digestion can help isolate cells for recording. oxfordre.com
Recombinant Expression and Purification Strategies
Producing sufficient quantities of AFT-II for research often involves recombinant expression and purification. This approach allows for the production of specific toxin variants and labeled proteins for detailed study. Recombinant proteins can be expressed in various host systems, including bacteria (like Escherichia coli), yeast, insect cells, and mammalian cells. nih.govpromega.kr E. coli is frequently used due to its rapid growth and high yields, although proper folding and post-translational modifications, crucial for toxin activity, may require optimization or different hosts. nih.govpromega.kr
Strategies to enhance recombinant protein expression and solubility include the use of fusion tags (such as His, SUMO, GST, or MBP) attached to the target protein, which can also aid in affinity purification. nih.govpromega.krresearchgate.netunibuc.ro Lowering induction temperature can also improve soluble expression. nih.gov Purification typically involves cell lysis, binding the protein to a matrix (often via an affinity tag), washing away impurities, and eluting the purified protein. promega.krfrontiersin.org Chromatographic methods, such as immobilized metal ion affinity chromatography (IMAC) for His-tagged proteins, are commonly employed. researchgate.netunibuc.ro After purification, tags may be cleaved off to obtain the native protein sequence. acs.org
In Vitro Cellular and Tissue Models for Functional Assays (e.g., oocyte expression systems, neuronal cultures)
In vitro models are crucial for assessing the functional effects of AFT-II on target ion channels and cellular excitability. Oocyte expression systems, particularly using Xenopus laevis oocytes, are widely used to express specific ion channels and study their modulation by toxins. researchgate.net By injecting mRNA encoding the target channel into oocytes, researchers can use voltage-clamp techniques to measure toxin effects on channel function in a controlled environment. researchgate.net
Animal Models for Physiological Impact Studies (non-human, non-clinical applications)
Animal models play a role in understanding the physiological impact of toxins like AFT-II, particularly in non-clinical research applications such as studying disease mechanisms or evaluating potential research tools. tandfonline.comnih.govnih.gov While the use of animal models is subject to ethical considerations, they provide a system to study complex in vivo effects that cannot be fully replicated in vitro. tandfonline.comnih.gov
Various animal species, including rodents (mice and rats) and larger animals (rabbits, dogs, pigs), are used depending on the research question and the need for physiological resemblance to humans or other target organisms. nih.govmdpi.comwellbeingintlstudiesrepository.org For instance, rodent models are frequently used due to their manageability and the availability of genetic tools. nih.govmdpi.com Studies investigating the effects of toxins on neuronal activity or pain pathways might utilize rodent models. researchgate.net Animal models are valuable for examining the distribution, metabolism, and excretion of toxins, as well as their effects on organ systems and behavior. tandfonline.com
Research Applications of AFT-II (excluding direct clinical/therapeutic implications)
AFT-II and other sea anemone toxins are valuable tools in fundamental research, primarily for their specific interactions with ion channels. Their ability to selectively target and modulate the activity of voltage-gated sodium channels makes them indispensable probes for studying channel structure, function, and pharmacology. nih.gov
Specific research applications include:
Ion Channel Research: AFT-II is used to investigate the gating mechanisms and inactivation processes of NaV channels. By binding to receptor site 3, AFT-II stabilizes the open state of the channel and inhibits fast inactivation, providing insights into the conformational changes involved in channel gating. researchgate.netvliz.benih.gov
Subtype Selectivity Studies: AFT-II exhibits some selectivity for specific NaV isoforms, such as NaV1.4 and NaV1.5. researchgate.net This property makes it useful for distinguishing between different NaV channel subtypes expressed in various tissues and understanding their distinct roles in physiological processes.
Structure-Function Relationship Studies: By using AFT-II and its modified variants, researchers can explore the relationship between the toxin's structure and its effects on channel function. This helps in identifying the specific amino acid residues involved in toxin-channel binding and interaction.
Tool for Studying Excitable Tissues: AFT-II can be used as a pharmacological tool to manipulate the excitability of cells and tissues that express sensitive NaV channels. This is useful for studying the role of these channels in processes like neurotransmission, muscle contraction, and pain signaling.
Development of Research Tools: The specific binding site and mechanism of action of AFT-II can inform the design of novel research tools or probes for studying NaV channels.
These applications focus on using AFT-II as a research reagent to advance the understanding of fundamental biological processes involving ion channels, rather than for direct therapeutic use.
Development of Pharmacological Tools for Ion Channel Research
Sea anemone toxins are a rich source of biologically active peptides that target ion channels, primarily voltage-gated sodium and potassium channels. dntb.gov.uaufrgs.br These toxins have evolved to modulate the activity of ion channels in prey and predators, making them potent and selective agents. ufrgs.br AFT-II, isolated from the sea anemone Anthopleura fuscoviridis, belongs to the type I class of sea anemone neurotoxins that specifically interact with voltage-gated sodium channels. nih.govnih.gov
Type I sea anemone toxins, including AFT-II, are known to bind to receptor site 3 on the NaV channel alpha subunit, specifically located in the extracellular loop connecting segments S3 and S4 in domain IV (DIV S3-S4 loop). nih.govnih.govuniprot.org This interaction primarily affects the inactivation gating of the channel, leading to a delay in fast inactivation and consequently prolonging the action potential duration. nih.govmdpi-res.com The ability of AFT-II to selectively modify NaV channel gating kinetics makes it a valuable pharmacological tool for investigating the mechanisms underlying channel inactivation and its role in cellular excitability. mdpi-res.com
Compared to other sea anemone toxins like ATX-II (from Anemonia sulcata) and Bc-III (from Bunodosoma caissarum), AFT-II exhibits differential selectivity profiles across various NaV channel subtypes. mdpi-res.com This varying specificity allows researchers to use AFT-II to probe the functional differences between NaV isoforms and to understand the structural determinants of toxin binding and channel modulation. The use of such toxins has significantly advanced the understanding of NaV channel diversity and their specific roles in different tissues and physiological processes. nih.gov
Molecular Probes for NaV Channel Characterization
AFT-II serves as a crucial molecular probe for the characterization of NaV channels, particularly in distinguishing and studying different channel subtypes. Research has shown that AFT-II preferentially binds to and modulates certain mammalian NaV isoforms. Studies comparing the effects of AFT-II, ATX-II, and Bc-III on six different sodium channel genes (NaV1.1-NaV1.6) have revealed distinct selectivity patterns. mdpi-res.com While ATX-II strongly affects NaV1.1 and NaV1.2, AFT-II has been shown to primarily impact NaV1.4 and NaV1.5. mdpi-res.com Additionally, AFT-II, along with ATX-II and Bc-III, has been observed to induce a low voltage-activated persistent component primarily in NaV1.3 and NaV1.6 channels.
The differential potency and efficacy of AFT-II on various NaV subtypes provide researchers with a tool to functionally identify and characterize these channels in different cell types and tissues. For instance, the stronger effect of AFT-II on NaV1.4 compared to NaV1.5, despite marginal differences between these channels, highlights the importance of specific amino acid residues in determining toxin binding affinity and selectivity. The binding of AFT-II to site 3, located on the voltage-sensing domain IV (VSD-IV), interferes with the normal conformational changes required for fast inactivation. nih.govuniprot.org By studying the interaction of AFT-II with mutated channels or chimeric constructs, researchers can gain insights into the specific residues and structural elements within VSD-IV and the S4-S5 linker that are critical for toxin binding and inactivation gating. uniprot.org
Electrophysiological studies using AFT-II have provided detailed research findings on its effects on sodium currents. These studies typically involve recording sodium currents in the presence and absence of AFT-II using techniques like patch-clamp. The observed changes in current kinetics, such as the slowing of inactivation and shifts in voltage dependence, provide quantitative data on AFT-II's modulatory effects.
The following table summarizes some of the reported selectivities of AFT-II on different mammalian NaV channel subtypes:
| NaV Channel Subtype | Primary Effect Observed | Relative Potency/Selectivity | References |
| NaV1.1 | Modulation observed | Less potent than ATX-II | mdpi-res.com |
| NaV1.2 | Modulation observed | Less potent than ATX-II | mdpi-res.com |
| NaV1.3 | Induction of persistent current | Primary effect observed | |
| NaV1.4 | Slowing of inactivation | Preferential target | mdpi-res.com |
| NaV1.5 | Slowing of inactivation | Preferential target | mdpi-res.com |
| NaV1.6 | Induction of persistent current | Primary effect observed |
Note: This table summarizes findings from multiple studies, and relative potency can vary depending on experimental conditions.
The use of AFT-II as a molecular probe, in conjunction with other subtype-selective toxins and molecular biology techniques, facilitates the characterization of NaV channel function in diverse biological systems. This is crucial for understanding the physiological roles of specific NaV subtypes and their involvement in various channelopathies and diseases. nih.gov
Iii. Academic Research Outline: Alternaria Alternata Af Toxin Ii Phytotoxin
Historical Context of AF-Toxin II Discovery and Identification
The study of host-selective toxins produced by Alternaria alternata pathotypes gained prominence with the investigation of diseases like black spot of Japanese pear, caused by the Japanese pear pathotype, and black spot of strawberry, caused by the strawberry pathotype. The strawberry pathotype, identified as Alternaria alternata f. sp. fragariae, was reported to produce an HST, later named AF-toxin. oup.commdpi.com AF-toxins I and II were first isolated in 1979, with AF-toxin III being isolated in 1984. mdpi.com The structure of AF-toxin II was the first among the AF-toxins to be determined. oup.com
Role in Plant Pathogenesis and Host Specificity of Alternaria alternata
Host-selective toxins are crucial virulence factors for certain plant pathogenic fungi, including specific pathotypes of Alternaria alternata. These toxins are toxic only to the host plants of the fungus that produces them, thereby determining the host range and specificity of the pathogen. oup.comresearchgate.net The production of HSTs by A. alternata pathotypes is strongly correlated with their pathogenicity on specific hosts. oup.com
Characterization of Host Range and Specificity (e.g., pear selectivity)
The strawberry pathotype of Alternaria alternata produces three related AF-toxins: AF-toxin I, AF-toxin II, and AF-toxin III. These toxins exhibit differential toxicity towards strawberry and pear. AF-toxin I is toxic to both strawberry and pear, while AF-toxin II is specifically toxic only to pear. AF-toxin III is highly toxic to strawberry and shows only slight toxicity to pear. oup.commdpi.comnih.gov This differential toxicity highlights the role of each AF-toxin in shaping the host range of the strawberry pathotype. The host range observed with the pathogen can be entirely replicated by applying toxin preparations obtained from fungal culture filtrates. oup.com
The toxicity of AF-toxins on susceptible cultivars can be observed at very low concentrations, in the range of 10-8 to 10-9 M, causing necrosis on leaves, whereas resistant cultivars show no such necrosis even at higher concentrations. oup.com
Table 1: Host Specificity of AF-Toxins
| AF-Toxin Species | Toxicity to Strawberry | Toxicity to Pear |
| AF-Toxin I | High | High |
| AF-Toxin II | None | High |
| AF-Toxin III | High | Slight |
Correlation between AF-Toxin II Production and Fungal Virulence
The production of host-selective toxins is directly linked to the virulence of Alternaria alternata pathotypes on their respective hosts. Isolates that produce an HST are pathogenic to the specific host, and conversely, isolates that fail to produce HSTs lose pathogenicity to those host plants. oup.com The sensitivity of a plant to the toxin correlates with its susceptibility to the pathogen. oup.com
Studies involving genetic manipulation have further demonstrated this correlation. For instance, disruption of the AFTS1 gene, involved in AF-toxin biosynthesis, resulted in mutants that lacked AF-toxin I but still produced AF-toxin II. These mutants were pathogenic to pear but lost pathogenicity towards strawberry, mirroring the host range of the Japanese pear pathotype. oup.com This provides compelling evidence that AF-toxin production is directly responsible for host-selective infection and disease development. oup.com
Analysis of toxin production during spore germination of the strawberry pathotype revealed that AF-toxin I is released in higher amounts and is considered a major toxin playing a critical role in host recognition at primary infection sites. A detectable, albeit smaller, amount of AF-toxin II is also released during spore germination. apsnet.orgapsnet.org
Structural Elucidation Methodologies of AF-Toxin II
AF-toxins belong to the epoxy-decatrienoic acid (EDA) family of toxins produced by Alternaria alternata pathotypes. oup.commdpi.com The structural elucidation of AF-toxin II was a key step in understanding the chemical basis of the host specificity exhibited by the strawberry pathotype. The structures of AF-toxins were determined through various analytical techniques. mdpi.comjst.go.jp
Analysis of Related AF-Toxins (e.g., AF-toxin I and III) as Derivatives of AF-Toxin II
Structures of AF-toxins I and III have been determined as 2′-O-acyl derivatives of AF-toxin II. oup.com These related toxins differ from AF-toxin II by the presence of valine derivatives at the 2′-position. oup.com AF-toxin I contains 2,3-dihydroxy-isovaleric acid, while AF-toxin III contains 2-hydroxy isovaleric acid. oup.comnih.govuniprot.orguniprot.orguniprot.orguniprot.orgresearchgate.netnih.gov The structural similarities and differences among AF-toxins I, II, and III contribute to their distinct host specificities. oup.commdpi.comnih.gov Artificially synthesized 2′-O-acyl derivatives of AF-toxin II, such as acetyl, propionyl, and isovaleryl derivatives, have been shown to exhibit toxicity on both strawberry and pear leaves, similar to AF-toxins I and III. oup.com
Table 2: Key Structural Components of AF-Toxins
| AF-Toxin Species | EDA Stereochemistry (Major) | Esterifying Group at 8-OH of EDA | Derivative at 2′-position (if applicable) |
| AF-Toxin I | (2E,4E,6Z) | 2-hydroxyvaleric acid | 2,3-dihydroxy-isovaleric acid |
| AF-Toxin II | (2E,4E,6Z) | 2-hydroxyvaleric acid | None |
| AF-Toxin III | (2E,4E,6Z) | 2-hydroxyvaleric acid | 2-hydroxy isovaleric acid |
Stereochemical Investigations
AF-toxin II is one of three related molecular species of AF-toxins produced by the strawberry pathotype of Alternaria alternata. nih.govnih.gov The chemical structures of AF-toxins I, II, and III were first determined in 1986. mdpi.comresearchgate.netnih.gov These toxins share a common structural moiety, 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA). mdpi.comoup.comnih.gov Specifically, AF-toxin II is characterized by being esterified at the 8-hydroxy group of EDA with 2-hydroxyvaleric acid, which is an isoleucine derivative. nih.govoup.comuniprot.org In contrast, AF-toxins I and III are 2′-O-acyl derivatives of AF-toxin II, featuring valine derivatives at the 2′-position: 2,3-dihydroxy-isovaleric acid in toxin I and 2-hydroxyisovaleric acid in toxin III. oup.com
Synthetic studies have explored the stereochemistry of the EDA moiety. Epoxidation of tetraene-hydroxy esters, potential precursors to the EDA structure, using the Sharpless procedure under kinetic control was predicted to yield products with predominantly (8R,9S)-stereochemistry at the epoxide. rsc.orgrsc.org Esterification of these epoxides with a synthetic isoleucine derivative, followed by separation, yielded stereoisomers characterized as ethyl esters of AF-toxin IIc and AF-toxin IIa. rsc.orgrsc.org This suggests the importance of specific stereochemical configurations in the resulting toxin molecules.
Biosynthesis Pathways and Genetic Regulation of AF-Toxin IInih.govsci-hub.seresearchgate.netnii.ac.jp
The biosynthesis of AF-toxins in Alternaria alternata is a complex process involving multiple enzymatic steps, with the genes responsible clustered together. nih.govnii.ac.jp These gene clusters are typically located on small, conditionally dispensable chromosomes (CDCs) in pathogenic strains. nih.govnih.govnii.ac.jpapsnet.orgasm.orgfrontiersin.org
Identification of Precursor Compounds and Metabolic Intermediates (e.g., acetic acid, EDA)researchgate.net
Studies on the biosynthesis of related Alternaria toxins, such as AK-toxins, which share the EDA moiety with AF-toxins, have provided insights into the precursors involved. Feeding studies using labeled precursors, such as [2-¹³C]-sodium acetate, have demonstrated that AK-toxins are biosynthesized from acetic acid via EDA. mdpi.com This suggests that acetic acid serves as a fundamental precursor for the common EDA structure found in AF-toxins as well. Labeled EDA added to fungal cultures was efficiently converted into AK-toxins, confirming EDA as a key intermediate in the pathway. mdpi.com AF-toxin II specifically incorporates 2-hydroxyvaleric acid, an isoleucine derivative, into its structure. nih.govoup.comuniprot.org
Characterization of Biosynthetic Enzymes (e.g., acyl-CoA synthetase, enoyl-CoA hydratase)nii.ac.jp
Several enzymes are involved in the biosynthesis of the common EDA structural moiety of AK-, AF-, and ACT-toxins. These include acyl-CoA ligase (AFT1), hydrolase (AFT2), enoyl-CoA hydratases (AFT3 and AFT6), polyketide synthase (AFT9), acyl-CoA dehydrogenase (AFT10), cytochrome P450 monooxygenase (AFT11), and oxidoreductase (AFT12). uniprot.orguniprot.org The aldo-keto reductase AFTS1 is known to catalyze the conversion of 2-keto-isovaleric acid to 2-hydroxy-isovaleric acid, a step relevant to the biosynthesis of the valine derivatives found in AF-toxins I and III. oup.comuniprot.org While these enzymes have been identified within the AF-toxin clusters, their exact functions are still being determined. uniprot.orguniprot.org
Localization and Analysis of Toxin Biosynthesis Gene Clusters (AFT-genes)sci-hub.seresearchgate.netnii.ac.jp
The genes responsible for AF-toxin biosynthesis, known as AFT genes, are clustered together. sci-hub.senii.ac.jp These gene clusters are typically located on conditionally dispensable chromosomes (CDCs) in the strawberry pathotype of Alternaria alternata. nih.govnih.govnii.ac.jpapsnet.orgasm.orgfrontiersin.org These small chromosomes, generally less than 2.0 Mb in size, are not essential for the fungus's saprophytic growth but are crucial for host-selective pathogenicity. nih.govnii.ac.jpapsnet.orgasm.org Analysis of the 1.0-Mb chromosome in the strawberry pathotype strain NAF8 identified the entire AFT region, spanning approximately 390 kb. nii.ac.jp Eleven AFT genes and five transposon-like sequences have been isolated from this region. mdpi.com Transformation-mediated targeting of specific AFT genes, such as AFT1-1 and AFT3-1, has resulted in AF-toxin-minus, nonpathogenic mutants that lack the CDC encoding the AFT genes, confirming the cluster's role in toxin production and pathogenicity. nih.gov
Transcriptional Regulation of AF-Toxin Productionsci-hub.se
Transcriptional regulation plays a role in controlling AF-toxin production. While detailed mechanisms specific to AF-toxin are still being elucidated, studies on other Alternaria toxin gene clusters, such as the AK-toxin cluster, have identified transcription regulators like AKTR, which has a zinc binuclear cluster DNA binding domain characteristic of fungal Zn(II)2Cys6 family proteins. frontiersin.org Similarly, a transcription activator designated AFTR-1 has been identified within the AF-toxin gene clusters and is thought to regulate the expression of genes involved in AF-toxin biosynthesis. uniprot.org This type of transcription factor is known to bind to DNA and influence the transcription of target genes. uniprot.org
Research Methodologies in AF-Toxin II Studies
Research into AF-toxin II and other Alternaria toxins employs various methodologies to understand their production, activity, and genetic basis.
Toxin Isolation and Purification Techniques from Fungal Cultures
The study of AF-toxin II necessitates its isolation and purification from fungal cultures of Alternaria alternata. General procedures for isolating Alternaria toxins from fungal cultures grown on media like rice involve extraction steps, often using solvents such as chloroform (B151607) followed by methanol (B129727):water nih.gov. The aqueous layer containing the toxin can then be subjected to purification using chromatography methods nih.gov. High-resolution liquid chromatography-mass spectrometry (LC-MS) is a technique used for the tentative identification of Alternaria phytotoxins in culture supernatants researchgate.net. High-performance liquid chromatography (HPLC) is also utilized in the purification process to obtain highly pure toxin compounds apsnet.org.
In Vitro Plant Tissue Assays for Toxin Activity
In vitro plant tissue assays are crucial for evaluating the biological activity of AF-toxin II and determining host sensitivity. Detached leaf assays are a common method, where conidial suspensions of pathogenic isolates or purified toxin preparations are applied to leaves of susceptible and resistant plant cultivars researchgate.netapsnet.org. The development of necrotic lesions or other symptoms is then observed and measured researchgate.netscirp.org. These assays can demonstrate the pathogenicity of fungal isolates and the selective toxicity of the purified toxins researchgate.netapsnet.org. Measuring electrolyte loss from treated tissues is another in vitro method to assess membrane damage induced by the toxin researchgate.netapsnet.org.
Genetic Manipulation and Mutagenesis of Fungal Pathogens (e.g., gene disruption studies)
Genetic manipulation techniques, particularly gene disruption studies, are employed to investigate the genes involved in AF-toxin II biosynthesis and their role in pathogenicity. The genes responsible for the biosynthesis of host-selective toxins in A. alternata pathotypes, including the AFT genes for AF-toxin biosynthesis, are often located in clusters on small, conditionally dispensable chromosomes nih.govresearchgate.netnii.ac.jp. These gene clusters can contain multiple copies of genes oup.comnii.ac.jp.
Advanced Analytical Techniques for Structural Characterization (e.g., NMR, Mass Spectrometry)
The structural elucidation of phytotoxins produced by Alternaria alternata, including compounds potentially referred to as AF-toxin II or related metabolites, relies heavily on advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular weight, elemental composition, and connectivity of atoms within the toxin molecules, enabling the confirmation of known structures and the determination of novel ones.
NMR spectroscopy is a powerful tool for determining the complete structure of organic compounds in solution. By analyzing the interaction of atomic nuclei (commonly ¹H and ¹³C) with a strong magnetic field, researchers can obtain spectra that provide insights into the chemical environment and connectivity of different atoms within the toxin molecule. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information on the number and types of protons and carbons, respectively, as well as their immediate electronic environments (chemical shifts) and coupling interactions with neighboring nuclei (splitting patterns). nih.govplantprotection.pl For instance, ¹H-NMR spectra of Alternaria toxins like alternariol (B1665735) and its monomethyl ether have shown characteristic signals in the aromatic region, suggesting the presence of substituted aromatic rings. nih.gov Intense singlets can indicate the presence of chelated hydroxyl groups or methyl groups attached to aromatic systems. nih.gov
Two-dimensional (2D) NMR techniques provide more detailed connectivity information. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between protons that are coupled to each other (COSY), directly bonded carbon-proton pairs (HSQC), and carbons and protons that are separated by two or three bonds (HMBC). nih.gov HMBC correlations, in particular, are crucial for establishing the carbon skeleton and the positions of substituents. nih.gov The application of these 2D NMR techniques has been instrumental in elucidating the constitution and relative configuration of complex Alternaria phytotoxins, such as new eremophilene (B157757) derivatives isolated from Alternaria alternata ssp. tenuissima. acs.org
Mass Spectrometry provides complementary information, primarily the molecular weight and fragmentation pattern of the toxin. High-resolution mass spectrometry (HRMS), such as High Resolution Electron Ionization Mass Spectrometry (HREIMS) or LC-MS with Orbitrap analyzers, can determine the exact mass of the molecular ion, allowing for the calculation of the elemental composition. nih.govnih.gov This is vital for confirming the molecular formula of a purified toxin.
Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. scielo.brfrontiersin.org The fragmentation pattern is characteristic of the compound's structure and can provide information about the presence of specific functional groups and substructures. scielo.br For cyclic peptide toxins like the AM-toxins from Alternaria mali (a related species), MS data can even help deduce amino acid sequences. nih.gov For other Alternaria toxins, MS/MS has been used to identify compounds by comparing their fragmentation patterns to those of known standards or by interpreting the fragmentation pathways to propose structural features. nih.govscielo.br Electrospray ionization mass spectrometry (ESIMS), often coupled with liquid chromatography (LC-ESIMS), is commonly used for analyzing Alternaria toxins, providing protonated molecular ions ([M + H]⁺). plantprotection.plmdpi.compreprints.org For example, ESIMS has been used to confirm the identity of altertoxin I and alteichin (B1214578) by showing characteristic [M + H]⁺ ions at specific m/z values. mdpi.compreprints.org LC-MS/MS in scheduled multiple reaction monitoring (MRM) mode is also employed for the sensitive and quantitative analysis of multiple Alternaria toxins. frontiersin.org
Hyphenated techniques, such as LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) and LC-MS, are particularly valuable for the analysis of complex mixtures, such as crude extracts from Alternaria cultures. nih.govresearchgate.net LC-SPE-NMR allows for the online separation of components by HPLC, trapping them onto a solid phase, and then eluting them into an NMR spectrometer for structural analysis, minimizing sample handling and potential degradation. nih.gov LC-MS provides online separation and molecular weight/fragmentation information, facilitating the identification of multiple toxins in a single analysis. acs.orgnih.govscielo.br
Detailed research findings from the application of these techniques have led to the structural characterization of numerous Alternaria alternata toxins. For instance, studies on AAL toxins utilized FAB mass spectrometry and NMR experiments for structural elucidation. unb.br The structures of AF-toxins I, II, and III from the strawberry pathotype of A. alternata were determined using spectroscopic methods, including NMR. nih.govtandfonline.com Altertoxin II (ATX II), another toxin produced by Alternaria, has also been characterized using a combination of MS and NMR. frontiersin.orgnih.gov
The data obtained from NMR and Mass Spectrometry experiments are often presented in tables detailing chemical shifts, coupling constants, integration values (for NMR), and molecular ions and key fragment ions (for MS). These data are then interpreted to assemble the complete three-dimensional structure of the toxin.
Illustrative Analytical Data for Selected Alternaria Toxins
While specific, comprehensive NMR and MS data for a compound explicitly labeled "AFT-II toxin" from Alternaria alternata are not extensively detailed under that precise name in the provided search results, the application of these techniques to related Alternaria alternata toxins like AF-toxins, altertoxins, and alternariol derivatives is well-documented. The following tables present illustrative examples based on the types of data reported in the literature for the structural characterization of these related toxins.
Table 1: Representative Mass Spectrometry Data for Selected Alternaria alternata Toxins
| Compound | Technique | Ion Type | m/z Value | Molecular Formula | Reference |
| Alternariol (AOH) | HREIMS | [M]⁺ | 258.05197 | C₁₄H₁₀O₅ | nih.gov |
| Alternariol monomethyl ether | HREIMS | [M]⁺ | 272.06711 | C₁₅H₁₂O₅ | nih.gov |
| Altertoxin I | ESIMS (+) | [M + H]⁺ | 353 | C₂₀H₁₆O₆ | mdpi.compreprints.org |
| Alteichin | ESIMS (+) | [M + H]⁺ | 351 | C₂₀H₁₄O₆ | mdpi.compreprints.org |
| AAL toxin TA | FAB MS (+) | Not specified | Not specified | Not specified | unb.br |
| AAL toxin TB | FAB MS (+) | Not specified | Not specified | Not specified | unb.br |
Table 2: Representative ¹H NMR Data Characteristics for Selected Alternaria alternata Toxins
| Compound | Spectrometer Frequency | Solvent | Key ¹H NMR Characteristics | Reference |
| Alternariol & Derivatives | Not specified | Not specified | Four doublets in aromatic region (δ 6.40-7.30), intense singlets (δ ~12.0, ~2.8) | nih.gov |
| Altertoxin I | 400 MHz | CDCl₃, CD₃OD, or (CD₃)₂CO | Spectra agrees with previously reported data | mdpi.compreprints.org |
| Alternariol | 400 MHz | CDCl₃, CD₃OD, or (CD₃)₂CO | Spectra agrees with previously reported data | mdpi.compreprints.org |
| Alternariol 4-methyl ether | 400 MHz | CDCl₃, CD₃OD, or (CD₃)₂CO | Spectra agrees with previously reported data | mdpi.compreprints.org |
| AK-toxin I | 200 MHz | CDCl₃ | Specific chemical shifts and coupling constants reported for various protons (e.g., methyl, olefinic) | tandfonline.com |
These examples highlight how NMR and Mass Spectrometry provide complementary and essential data for the comprehensive structural characterization of the diverse array of phytotoxins produced by Alternaria alternata. The interpretation of these spectroscopic and spectrometric data, often in combination with chemical reactions or derivatization, allows researchers to confidently determine the molecular structures of these important natural products.
Iv. Academic Research Outline: General Aflatoxin Afts Research Themes
Historical Context and Initial Identification of Aflatoxins
The discovery of aflatoxins dates back to the early 1960s following a mysterious and devastating outbreak of a previously unknown disease in England that killed over 100,000 young turkeys. tandfonline.comnih.gov This event, dubbed "Turkey X disease," was characterized by severe liver necrosis and bile duct hyperplasia. mdpi.com Initial investigations ruled out common bacterial toxins and a wide array of chemicals and pesticides. bionte.com The breakthrough came when the cause was traced to a shipment of Brazilian groundnut meal used in the poultry feed. tandfonline.comnih.gov
Subsequent scientific inquiry revealed that the toxicity was associated with the presence of the fungus Aspergillus flavus. nih.gov Researchers successfully isolated toxic extracts from cultures of this fungus, which were capable of reproducing the symptoms of Turkey X disease in poultry. nih.gov The toxic compounds were consequently named "aflatoxins," a portmanteau of "A. flavus toxin." mdpi.comnih.gov This discovery was a significant milestone, marking the beginning of the modern era of mycotoxicology. nih.gov Further analysis of the toxic extracts, facilitated by their intense fluorescence under ultraviolet light, led to the isolation and characterization of several closely related toxic metabolites. nih.govnih.gov The finding that these compounds were not only acutely toxic but also potent carcinogens sparked global concern and initiated extensive research into their prevalence in food and feed, their impact on human and animal health, and methods for their control and eradication. tandfonline.com
Molecular Mechanisms of Aflatoxin Action (General, excluding specific clinical outcomes)
The toxicity of aflatoxins stems from their molecular interactions with cellular macromolecules, leading to disruptions in normal cellular processes.
Metabolic Activation and DNA Adduct Formation: Aflatoxin B1 (AFB1), the most potent of the group, is not inherently reactive. nih.gov It requires metabolic activation, primarily in the liver, by cytochrome P450 enzymes. acs.orgnih.gov This process converts AFB1 into the highly reactive AFB1-8,9-epoxide. nih.govacs.org This electrophilic epoxide readily attacks the N7 position of guanine (B1146940) residues in DNA, forming a covalent bond and creating what is known as an AFB1-N7-guanine adduct. acs.orgnih.govresearchgate.net This adduct is chemically unstable and can lead to two primary forms of DNA damage:
Depurination: The bond between the damaged guanine base and the DNA backbone can break, creating an apurinic (AP) site, which is a gap in the DNA sequence. nih.govacs.org
Formation of FAPY Adducts: The initial adduct can undergo a chemical rearrangement, opening the imidazole (B134444) ring of the guanine base to form a more stable aflatoxin B1-formamidopyrimidine (AFB1-FAPY) adduct. acs.orgnih.gov Both the AP sites and the FAPY adducts are highly mutagenic, often leading to G→T transversion mutations during DNA replication. nih.gov
Inhibition of Protein Synthesis: Aflatoxins can significantly interfere with the synthesis of proteins. nih.gov Studies have shown that AFB1 can inhibit both mitochondrial transcription and translation, leading to a progressive decrease in the synthesis of mitochondrial proteins. nih.gov It has also been reported to inhibit the synthesis of polypeptides that are part of the signal recognition particle (SRP), which is crucial for targeting secretory proteins to the endoplasmic reticulum. researchgate.net This disruption can impair cell-to-cell communication and the proper functioning of cellular membranes. researchgate.net Acute toxicity is often linked to the formation of aflatoxin-protein adducts, which can inhibit the function of critical enzymes. mdpi.com
Induction of Oxidative Stress: There is increasing evidence that aflatoxin exposure induces significant oxidative stress within cells. nih.gov This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and nucleic acids. mdpi.commdpi.com The production of aflatoxins by the fungus itself is thought to be linked to the fungal oxidative stress response. researchgate.netmdpi.com In mammalian cells, AFB1-induced oxidative stress contributes to lipid peroxidation, DNA damage, and apoptosis (programmed cell death), further exacerbating the toxin's damaging effects. mdpi.comsciopen.comresearchgate.net
Cellular and Subcellular Targets (e.g., mitochondrial dysfunction, DNA damage)
Aflatoxins exert their toxicity by interacting with various cellular and subcellular components. The primary metabolite of Aflatoxin B1 (AFB1), AFB1-8,9-epoxide, is a highly reactive electrophile that can form adducts with cellular macromolecules, including DNA, RNA, and proteins. mdpi.comdavidmoore.org.uk
DNA Damage: The formation of DNA adducts is a critical event in aflatoxin-induced toxicity and carcinogenicity. mdpi.comnih.gov The metabolite AFB1-8,9-epoxide irreversibly reacts with guanine residues in DNA, leading to genetic mutations and cellular transformation. mdpi.comnih.gov This damage can trigger apoptosis or lead to the development of malignancy. mdpi.com Studies using immunocytochemistry have shown that AFB1-guanosine adducts are predominantly localized within the mitochondria and nuclei of cells. nih.gov Both undifferentiated and differentiated Caco-2 cells, which model mature intestinal enterocytes, have demonstrated significant DNA damage in a time- and dose-dependent manner following exposure to AFB1 and its metabolite, Aflatoxin M1 (AFM1). nih.gov
Mitochondrial Dysfunction: Mitochondria are key targets for aflatoxins. nih.gov Aflatoxins can inhibit the electron transport chain, specifically between cytochromes b and c or c1, which impairs cellular respiration and ATP generation. davidmoore.org.uk This disruption of oxidative phosphorylation leads to a depletion of cellular ATP. davidmoore.org.uk Mitochondrial dysfunction is considered a critical mechanism of AFB1-induced cytotoxicity and tissue damage. researchgate.net It is closely linked to the overproduction of reactive oxygen species (ROS), which in turn damages cellular lipids, proteins, and other macromolecules, ultimately inducing apoptosis or necrosis. researchgate.net Some research suggests the presence of a cytochrome P450-type enzyme system within mitochondria that can metabolize aflatoxins, leading to the covalent modification of mitochondrial DNA, RNA, and proteins. davidmoore.org.uk
Table 1: Key Cellular and Subcellular Targets of Aflatoxins
| Target | Mechanism of Action | Consequence | References |
|---|---|---|---|
| DNA (Nuclear and Mitochondrial) | Formation of AFB1-8,9-epoxide which binds to guanine residues. | Genetic mutations, DNA strand breaks, carcinogenesis. | mdpi.comnih.govnih.gov |
| Mitochondria | Inhibition of electron transport chain, uncoupling of oxidative phosphorylation, local metabolic activation. | Decreased ATP production, increased ROS generation, mitochondrial swelling, induction of apoptosis/necrosis. | davidmoore.org.ukresearchgate.net |
| Proteins and RNA | Covalent binding of reactive metabolites. | Inhibition of protein synthesis, impaired enzyme function. | davidmoore.org.uknih.gov |
Induction of Oxidative Stress and Lipid Peroxidation
A significant component of aflatoxin toxicity is the induction of oxidative stress. mdpi.com The metabolism of aflatoxins, particularly by cytochrome P450 enzymes in the liver, can lead to the formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This overproduction of ROS can overwhelm the cell's antioxidant defense systems, causing damage to DNA, proteins, and lipids. mdpi.comresearchgate.net
Lipid peroxidation is a primary manifestation of this oxidative damage. nih.gov ROS can attack cellular and organelle membranes, leading to the degradation of lipids and the production of harmful byproducts like malondialdehyde (MDA) and conjugated dienes. mdpi.comnih.gov In vivo studies in rats have shown that AFB1 administration leads to a dose-dependent increase in MDA and conjugated dienes in the liver, with the highest concentrations found in microsomes, followed by the nuclear fraction and mitochondria. nih.gov This process of lipid peroxidation is believed to be a key underlying mechanism for AFB1-induced cell injury and DNA damage, which can ultimately contribute to tumorigenesis. researchgate.netnih.gov
Table 2: Markers of Aflatoxin-Induced Oxidative Stress
| Marker | Description | Significance | References |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Highly reactive molecules like superoxide radicals and hydrogen peroxide. | Directly damage cellular components (DNA, proteins, lipids). | mdpi.comnih.gov |
| Malondialdehyde (MDA) | A byproduct of lipid peroxidation. | Indicates the extent of oxidative damage to cellular membranes. | mdpi.comnih.govnih.gov |
| Conjugated Dienes | Early products of lipid peroxidation. | Serve as a marker for the initial stages of oxidative damage to lipids. | nih.gov |
| Lipid Hydroperoxides (LOOH) | Intermediate products of lipid peroxidation. | Known to activate aflatoxin biosynthesis in fungi. | asm.org |
Modulation of Cell Cycle and Programmed Cell Death Pathways (e.g., apoptosis, autophagy, necrosis)
Aflatoxins significantly interfere with the cell cycle and can trigger various forms of programmed cell death. semanticscholar.org
Cell Cycle Arrest: Aflatoxin exposure can induce cell cycle arrest, preventing cells from progressing through their normal division phases. semanticscholar.org Studies have shown that AFB1 can cause S-phase arrest in neuronal cells. mdpi.com In avian immune cells, dietary AFB1 has been observed to initially cause an accumulation of cells in the G2/M phase, with a later shift to G0/G1 phase arrest in thymocytes, indicating that the effects can be cell-type and duration-dependent. semanticscholar.org
Apoptosis (Programmed Cell Death): Apoptosis is a major mechanism through which aflatoxin-damaged cells are eliminated. nih.govsemanticscholar.org AFB1 has been shown to induce apoptosis in a wide range of cell types, including hepatocytes, splenocytes, thymocytes, and neuronal cells. nih.govmdpi.comnih.gov The induction of apoptosis is often linked to preceding events like DNA damage and oxidative stress. mdpi.com Aflatoxins can activate apoptotic pathways through both extrinsic (death receptor) and intrinsic (mitochondrial) mechanisms. nih.gov In hepatocytes, AFB1 has been shown to induce apoptosis via the death receptor pathway. nih.gov In neuronal cells, AFB1-induced apoptosis involves the activation of caspase-3 (CASP3) and the upregulation of the pro-apoptotic protein BAX. mdpi.com
Autophagy and Necrosis: Besides apoptosis, aflatoxins can also induce other forms of cell death. Research indicates that AFB1 can promote autophagy in mouse testes, a process associated with the oxidative stress-related PI3K/AKT/mTOR signaling pathway. nih.gov At high concentrations or in cases of severe cellular damage, aflatoxins can lead to necrosis, a form of uncontrolled cell death that often triggers inflammation. researchgate.net
Role in Inflammatory Responses
Aflatoxin exposure is strongly associated with the induction of inflammatory responses. mdpi.combohrium.com AFB1 can directly affect the viability and function of phagocytic immune cells such as macrophages, neutrophils, and dendritic cells. mdpi.com It can also modify the synthesis and release of inflammatory cytokines. mdpi.com
Studies in mice have demonstrated that AFB1 administration can cause significant inflammation in organs like the lungs and spleen, characterized by alveolar epithelial hyperplasia and an increase in alveolar macrophages and vascular neutrophils. bohrium.com In macrophages, AFB1 induces oxidative stress, which in turn leads to the activation of several signaling pathways related to the inflammatory response. mdpi.com Research has also highlighted the role of the gut-liver axis in AFB1-induced inflammation, where changes in the gut microbiota contribute to liver pyroptosis, a highly inflammatory form of programmed cell death. acs.org The inflammatory response is a key component of the immune system's reaction to pathogens, but chronic inflammation induced by toxins like AFB1 can contribute to tissue damage and disease progression. mdpi.comnih.gov
Perturbation of Key Intracellular Signaling Pathways (e.g., Nrf2/ARE, NF-κB, PI3K/Akt/mTOR, p53, MAPK)
Aflatoxins disrupt cellular homeostasis by interfering with critical intracellular signaling pathways.
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense against oxidative stress. nih.gov Under normal conditions, Nrf2 is held in the cytoplasm, but upon stimulation by oxidative stress, it translocates to the nucleus and activates the transcription of antioxidant genes. nih.gov Studies have shown that AFB1 exposure can inhibit the expression of Nrf2 and its downstream target genes, thereby weakening the cell's antioxidant defenses. nih.govmdpi.com
NF-κB Pathway: The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation. mdpi.com Aflatoxin-induced ROS can mediate the activation of the NF-κB pathway, leading to the upregulated expression of pro-inflammatory cytokines. mdpi.com
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Aflatoxins can affect this pathway in various ways. For instance, AFB1 has been shown to promote autophagy in testicular tissue through mechanisms associated with the oxidative stress-related PI3K/Akt/mTOR signaling pathway. nih.gov It has also been suggested that AFB1 can cause dysregulation of fat metabolism by affecting this pathway. mdpi.com
p53 Pathway: The p53 tumor suppressor gene plays a vital role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. nih.gov A well-documented mechanism of AFB1 carcinogenicity involves causing a specific mutation at codon 249 of the p53 gene, which impairs its tumor-suppressing function. nih.gov
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in regulating a wide range of cellular processes, including stress responses, inflammation, and apoptosis. The activation of MAPK pathways can be a response to aflatoxin-induced oxidative stress, contributing to the subsequent cellular outcomes. researchgate.net
Advanced Analytical and Detection Methodologies for Aflatoxins
Sample Preparation and Extraction Techniques
Sample preparation is a critical and often labor-intensive part of aflatoxin analysis, aimed at extracting the toxins from complex matrices and cleaning up the extract to remove interfering substances. mdpi.comsilverson.com
Extraction Solvents: The most common approach involves solvent extraction. Mixtures of methanol (B129727) and water (e.g., 80:20 or 60:40 v/v) are frequently used to efficiently extract aflatoxins from various food commodities like peanuts. nih.govmdpi.com Other solvents like chloroform (B151607) or acetonitrile (B52724) may also be employed. nih.govagoa.info
Extraction Techniques:
Liquid-Liquid Extraction (LLE): This classic technique partitions aflatoxins between two immiscible liquid phases. For example, after an initial methanol/water extraction, hexane (B92381) may be used to remove fatty components, followed by partitioning into chloroform. nih.gov
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed in a cartridge to selectively adsorb either the aflatoxins or the matrix interferences from the sample extract. mdpi.commdpi.com This is a widely used clean-up method.
Immunoaffinity Column (IAC) Cleanup: This is a highly specific and efficient cleanup method. The sample extract is passed through a column containing antibodies that are specific to aflatoxins B1, B2, G1, and G2. agoa.info The toxins bind to the antibodies, while other matrix components are washed away. The purified aflatoxins are then eluted from the column with a solvent like methanol. nih.govagoa.info
Slurry Preparation: For heterogeneous samples like nuts, creating a slurry by blending the sample with water offers significant advantages over dry milling. silverson.comnih.gov This process achieves better homogenization and more consistent results in subsequent analyses. silverson.comnih.gov
Table 3: Common Sample Preparation and Extraction Techniques for Aflatoxins
| Technique | Principle | Common Application | References |
|---|---|---|---|
| Solvent Extraction | Utilizes the solubility of aflatoxins in organic solvents (e.g., methanol/water) to remove them from the sample matrix. | Initial extraction step for most analytical methods. | nih.govmdpi.comagoa.info |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Cleanup of extracts, particularly for removing fats. | mdpi.comnih.gov |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to isolate aflatoxins from the liquid sample extract. | Cleanup and concentration of aflatoxins prior to analysis. | mdpi.commdpi.com |
| Immunoaffinity Column (IAC) | Employs specific antibody-antigen binding to capture aflatoxins with high selectivity. | Highly effective cleanup method, often coupled with HPLC. | nih.govagoa.info |
| Slurry Mixing | Homogenizes solid samples with a liquid (e.g., water) to create a uniform mixture for subsampling. | Preparation of heterogeneous samples like nuts to improve consistency. | silverson.comnih.gov |
An article focusing on the chemical compound "AFT-II toxin" as an aflatoxin, as outlined in the provided structure, cannot be generated. Scientific literature consistently identifies this compound as a peptide neurotoxin derived from the sea anemone Anthopleura fuscoviridis, not a mycotoxin produced by fungi. guidetomalariapharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.org The provided outline is designed for a discussion of an aflatoxin, a class of mycotoxins, and its sections are therefore not applicable to the nature of this compound.
Aflatoxins are secondary metabolites produced by Aspergillus species of fungi and are structurally classified as mycotoxins. nih.govresearchgate.netnih.gov In contrast, AFT-II is a peptide, a short chain of amino acids, and is categorized as a neurotoxin due to its effect on voltage-gated sodium channels. guidetomalariapharmacology.orgvliz.bewikipedia.org
Given this fundamental difference in chemical classification and biological origin, information regarding fungal producers, biosynthesis pathways typical for aflatoxins, and specific analytical methods for mycotoxin detection in food and feed matrices is not relevant to this compound.
To provide accurate and relevant information based on available scientific data, the following is a summary of the actual chemical compound this compound.
This compound: A Sea Anemone Neurotoxin
This compound is a polypeptide neurotoxin isolated from the sea anemone Anthopleura fuscoviridis. guidetomalariapharmacology.orgguidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.org It belongs to a family of sea anemone toxins that act on voltage-gated sodium channels. vliz.bewikipedia.org
Chemical and Physical Properties
AFT-II is a peptide composed of a specific sequence of amino acids. guidetopharmacology.org Its structure is homologous to other sea anemone toxins, such as ATX-II from Anemonia sulcata, differing by only a single amino acid. wikipedia.org
Table 1: General Properties of this compound
| Property | Value/Description |
|---|---|
| Synonyms | neurotoxin-2, Toxin AFII |
| Source Organism | Anthopleura fuscoviridis (sea anemone) |
| Compound Class | Peptide |
| CAS Registry No. | 761023-27-2 |
| UniProtKB ID | P10454 |
Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org
Mechanism of Action
The primary mode of action for AFT-II and related sea anemone toxins is the delay of sodium channel inactivation. wikipedia.org By binding to the extracellular loop of these channels, the toxin slows the conformational changes required for the channel to close, thereby prolonging action potentials. vliz.bewikipedia.org This disruption of normal nerve impulse transmission is the basis of its neurotoxicity.
Biological Activity
AFT-II has been shown to have high affinity for various subtypes of voltage-gated sodium channels (Nav1.1-1.6). guidetomalariapharmacology.orgguidetomalariapharmacology.org Its binding specificity is influenced by the amino acid composition of the outer loop of the sodium channel's domain IV/S3-S4 region. guidetomalariapharmacology.org
The compound "this compound" is a well-characterized sea anemone neurotoxin. There is no evidence in the scientific literature to suggest it is an aflatoxin or related to fungal mycotoxins. Therefore, an article on this compound cannot be accurately structured using an outline designed for aflatoxins.
Environmental Fate and Degradation Studies of Aflatoxins
Factors Influencing Aflatoxin Persistence and Stability (e.g., pH, temperature)
The stability of aflatoxins is a critical factor in their persistence in food and feed, with temperature and pH being primary environmental determinants. High temperatures, such as those used in food processing like roasting and extrusion cooking, can lead to a reduction in aflatoxin concentrations, though not complete elimination. For instance, roasting pistachio nuts at temperatures of 90°C, 120°C, and 150°C for durations of 30 to 120 minutes resulted in a 17–63% reduction in aflatoxin content, with the degradation being dependent on both time and temperature. nih.gov Similarly, boiling corn grits has been shown to reduce aflatoxin levels by an average of 28%, with subsequent frying leading to a total reduction of 34–53%. nih.gov Aflatoxins generally decompose at temperatures between 237–306°C. nih.gov
The pH of the surrounding medium also plays a significant role in aflatoxin stability and in the efficacy of detoxification methods. For example, the degradation of Aflatoxin B1 (AFB1) by the cell-free supernatant of Bacillus subtilis WJ6 was found to be optimal at a pH of 7. nih.gov Crude enzymes from another strain of Bacillus subtilis, ZJ-2019-1, also demonstrated the highest degradation rates for AFB1 and zearalenone (B1683625) in a pH range of 7.0–9.0, indicating that alkaline conditions are more favorable for the enzymatic breakdown of these mycotoxins. mdpi.com
Table 1: Effect of Temperature on Aflatoxin Degradation
| Food Product | Processing Method | Temperature (°C) | Duration (min) | Aflatoxin Reduction (%) |
| Pistachio Nuts | Roasting | 90 - 150 | 30 - 120 | 17 - 63 |
| Corn Grits | Boiling | 100 | Not Specified | 28 |
| Corn Grits | Boiling & Frying | >100 | Not Specified | 34 - 53 |
Bioremediation and Detoxification Approaches (e.g., microbial degradation, plant-derived extracts)
Bioremediation and detoxification strategies offer promising avenues for mitigating aflatoxin contamination in a safe and environmentally friendly manner. These approaches primarily involve the use of microorganisms and plant-derived compounds to either degrade the toxins or inhibit the growth of aflatoxigenic fungi.
Microbial Degradation:
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade aflatoxins. The bacterium Rhodococcus erythropolis has been shown to degrade over 90% of AFB1 within four hours at 30°C. nih.gov Under optimized conditions (23.2°C and pH 7.17), R. erythropolis can achieve a degradation efficiency of up to 95.8%. mdpi.com Several species of Bacillus are also effective; for example, Bacillus subtilis YGT1, isolated from yogurt, can degrade 83.8% of AFB1 after 48 hours. upm.edu.my Another strain, Bacillus subtilis WJ6, was found to degrade 81.57% of AFB1 in 48 hours, primarily through the action of extracellular enzymes. nih.govresearchgate.net The crude enzymes from B. subtilis ZJ-2019-1 were capable of degrading 100% of AFB1 at 70°C within 72 hours. mdpi.com
Table 2: Microbial Degradation of Aflatoxin B1 (AFB1)
| Microorganism | Degradation Rate (%) | Incubation Time |
| Rhodococcus erythropolis | >90 | 4 hours |
| Rhodococcus erythropolis (optimized) | 95.8 | 81.9 hours |
| Bacillus subtilis YGT1 | 83.8 | 48 hours |
| Bacillus subtilis WJ6 | 81.57 | 48 hours |
| Bacillus subtilis ZJ-2019-1 (crude enzymes) | 100 | 72 hours |
Plant-Derived Extracts:
Aqueous extracts from various plants have been investigated for their ability to detoxify aflatoxins. nih.gov Extracts from Hybanthus enneaspermus, Eclipta prostrata, and Centella asiatica have shown over 70% detoxification of AFB1. tandfonline.com Specifically, H. enneaspermus extract exhibited a 77% degradation of AFB1, while extracts from E. prostrata and C. asiatica showed 76% and 72% degradation, respectively. tandfonline.com Furthermore, aqueous extracts of Terminalia chebula and Capsicum annuum have been found to inhibit aflatoxin production by Aspergillus parasiticus by 54% and 60%, respectively, and by Aspergillus flavus by 45% and 52%, respectively. thaiscience.info The fruit extract of Solanum xanthocarpum also demonstrated significant inhibitory properties against aflatoxin production. thaiscience.infotci-thaijo.org
Table 3: Aflatoxin Detoxification by Aqueous Plant Extracts
| Plant Species | Part Used | Target Fungus | Toxin Inhibition (%) |
| Terminalia chebula | Fruit | A. flavus | 45 |
| Terminalia chebula | Fruit | A. parasiticus | 54 |
| Capsicum annuum | Fruit | A. flavus | 52 |
| Capsicum annuum | Fruit | A. parasiticus | 60 |
| Hybanthus enneaspermus | Not Specified | Not Specified | 77 |
| Eclipta prostrata | Not Specified | Not Specified | 76 |
| Centella asiatica | Not Specified | Not Specified | 72 |
Toxicogenomics and Omics Approaches in Aflatoxin Research
Toxicogenomics and other "omics" disciplines provide powerful tools for understanding the molecular mechanisms of aflatoxin biosynthesis, toxicity, and for discovering potential biomarkers of exposure.
Genomics and Transcriptomics in Aflatoxigenic Fungi (e.g., gene expression profiling, identification of regulatory networks)
The biosynthesis of aflatoxins is a complex process involving a cluster of at least 25-30 genes located on chromosome 3 in Aspergillus flavus and A. parasiticus. mdpi.comproquest.com Genomics and transcriptomics have been instrumental in identifying these genes and understanding their regulation. The gene cluster includes structural genes that encode the enzymes for the biosynthetic pathway, and regulatory genes that control the expression of the structural genes. mdpi.comnih.gov
Two key regulatory genes, aflR and aflS (also known as aflJ), are located within the cluster and are crucial for the activation of the aflatoxin biosynthetic pathway. nih.govoup.com The aflR gene encodes a zinc-finger DNA-binding protein that acts as a transcriptional activator for most of the structural genes in the cluster. nih.govnih.gov The aflS gene product is thought to be a transcriptional enhancer or co-activator. nih.govoup.com Other important structural genes in the pathway include pksA (polyketide synthase), nor-1 (B64425) (norsolorinic acid reductase), aflA and aflB (fatty acid synthases), and aflQ (an oxidoreductase). nih.govmdpi.com
Gene expression profiling studies, such as those using RNA-Seq, have shown that environmental factors like temperature can tightly regulate the expression of the aflatoxin gene cluster. oup.com For example, at 30°C, a temperature conducive to aflatoxin production, the transcript abundance for the 30 aflatoxin biosynthesis genes was found to be, on average, 3300 times greater than at 37°C. oup.com This highlights the sensitive genetic control governing toxin production in response to environmental cues.
Table 4: Key Genes in the Aflatoxin Biosynthesis Cluster
| Gene | Function | Type |
| aflR | Transcriptional activator | Regulatory |
| aflS (aflJ) | Transcriptional enhancer | Regulatory |
| aflA (fas-2), aflB (fas-1) | Fatty acid synthases | Structural |
| aflC (pksA) | Polyketide synthase | Structural |
| aflD (nor-1) | Norsolorinic acid reductase | Structural |
| aflM (ver-1), aflN (verA) | Versicolorin reductases/dehydrogenases | Structural |
| aflO (omtB), aflP (omtA) | O-methyltransferases | Structural |
| aflQ (ordA) | Oxidoreductase | Structural |
Proteomics and Metabolomics for Mechanism Elucidation and Biomarker Discovery
Proteomics and metabolomics offer insights into the functional consequences of aflatoxin exposure at the protein and metabolite levels, respectively. These approaches are valuable for understanding the mechanisms of toxicity and for identifying biomarkers of exposure and effect.
Proteomics:
Proteomic analyses have been used to identify proteins that are differentially expressed in response to aflatoxin exposure. In maize, comparative proteomics has identified several resistance-associated proteins (RAPs) in genotypes that are resistant to aflatoxin accumulation. nih.gov These RAPs fall into categories such as storage proteins (e.g., globulins), stress-responsive proteins (e.g., aldose reductase, glyoxalase I), and antifungal proteins (e.g., pathogenesis-related protein 10). nih.govscispace.com In animal studies, proteomic analysis of serum from ducks exposed to AFB1 led to the identification of 35 proteins that were expressed only upon exposure, with chromodomain-helicase-DNA-binding protein 7 (CHD7) being significantly up-regulated at the highest exposure level. nih.gov
Metabolomics:
Metabolomics studies have revealed significant alterations in various metabolic pathways in response to aflatoxin exposure. In humans and animals, exposure to aflatoxins has been shown to disrupt lipid metabolism, amino acid metabolism, and carbohydrate metabolism. cambridge.orgtandfonline.com For example, a study on dairy goats exposed to AFB1 showed significant changes in the levels of glucose, citrate, lactate, and various amino acids in the serum. cambridge.org In human cell lines, AFB1 treatment altered pathways related to purine (B94841) and pyrimidine (B1678525) metabolism, fatty acid synthesis, and the tricarboxylic acid (TCA) cycle. nih.gov Metabolomic profiling of human urine has linked aflatoxin exposure to alterations in the biosynthesis of unsaturated fatty acids. digitellinc.com Specific metabolites such as lysophosphatidylcholines (LysoPCs) have been identified as being significantly affected by aflatoxin exposure and are considered potential biomarkers for hepatotoxicity. nih.gov
Table 5: Examples of Proteins and Metabolites Altered by Aflatoxin Exposure
| Omics Approach | Organism/System | Examples of Altered Molecules | Associated Pathway/Function |
| Proteomics | Maize (resistant genotypes) | Glyoxalase I, Pathogenesis-related protein 10, Trypsin inhibitor | Stress response, Antifungal defense |
| Duck (serum) | Chromodomain-helicase-DNA-binding protein 7 (CHD7) | Response to aflatoxicosis | |
| Metabolomics | Dairy Goats (serum) | Glucose, Citrate, Lactate, Leucine, Valine | TCA cycle, Glycolysis, Amino acid metabolism |
| Human Cell Lines (HepG2) | Purines, Pyrimidines, Fatty acids | Nucleic acid synthesis, Lipid metabolism | |
| Human (urine) | Linoleic acid, Oleic acid | Unsaturated fatty acid biosynthesis | |
| Mice (liver/serum) | Lysophosphatidylcholines (LysoPCs) | Glycerophospholipid metabolism, Hepatotoxicity |
V. Overarching Research Methodologies and Future Research Avenues in Toxinology
Advanced Omics Technologies in Toxin Research (Genomics, Transcriptomics, Proteomics, Metabolomics)
Omics technologies provide a holistic view of biological systems responding to or producing toxins. Genomics, transcriptomics, proteomics, and metabolomics are instrumental in identifying novel toxins, understanding their biosynthesis, and elucidating the cellular and molecular pathways perturbed by toxin exposure dntb.gov.uaufrgs.brwikipedia.orgnih.govmdpi-res.com.
Venomics, a specialized application of omics, focuses on the comprehensive analysis of venom composition, often involving proteomics and transcriptomics to identify the diverse array of peptide and protein toxins present dntb.gov.ua. This has been particularly fruitful in studying complex mixtures from organisms like snakes, spiders, and marine invertebrates, which are rich sources of bioactive molecules including toxins that target ion channels, similar to AFT-II dntb.gov.ua. Transcriptomics can reveal the genes involved in toxin production in the source organism, while proteomics helps characterize the mature toxins. Metabolomics can provide insights into the metabolic changes induced in an organism upon toxin exposure dntb.gov.uawikipedia.org.
The integration of these omics datasets, often referred to as multi-omics, allows for a more comprehensive understanding of toxin effects and can lead to the discovery of biomarkers of exposure or effect wikipedia.orgmdpi-res.com. For instance, toxicogenomics, combining toxicology with genomics, allows for the identification of gene expression signatures associated with exposure to specific toxicants, aiding in the elucidation of modes of action nih.govmdpi-res.com.
Structural Biology Approaches for Toxin-Target Interaction Studies (e.g., Cryo-EM, X-ray crystallography of toxin-receptor complexes)
Understanding the three-dimensional structures of toxins and their complexes with biological targets is fundamental to deciphering their mechanisms of action. Techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide atomic-level details of these interactions.
For peptide toxins like AFT-II, which targets voltage-gated sodium channels, structural biology can reveal how the toxin binds to specific sites on the channel protein, leading to altered channel function. Crystallography and Cryo-EM of toxin-channel complexes can illuminate the precise residues involved in binding and the conformational changes that occur upon toxin interaction. This structural information is critical for structure-activity relationship studies and can inform the design of therapeutic agents that block or modulate toxin activity. While the specific structure of AFT-II bound to a sodium channel might require dedicated studies, these techniques are broadly applicable to understanding peptide toxin-ion channel interactions.
Development and Application of In Vitro and In Vivo Model Systems (non-human, non-clinical)
A range of model systems is employed in toxinology research to study the effects of toxins under controlled conditions. These include in vitro systems, such as cell lines, primary cell cultures, and more complex organoids and organ-on-a-chip systems, as well as in vivo non-human, non-clinical animal models.
In vitro models are valuable for investigating direct cellular responses to toxins, elucidating molecular mechanisms, and conducting high-throughput screening. For AFT-II, which affects sodium channels, in vitro electrophysiology studies using cell lines expressing specific sodium channel subtypes (like NaV1.4 and NaV1.5, its reported targets) are crucial for characterizing its effects on channel kinetics and voltage dependence. Organoid systems, mimicking the complexity of tissues and organs, offer a more physiologically relevant in vitro model for assessing toxin effects compared to traditional 2D cell cultures.
Computational and Bioinformatics Methodologies (e.g., molecular modeling, docking simulations, molecular dynamics)
Computational approaches and bioinformatics are indispensable tools in modern toxinology, complementing experimental methods at various stages of research.
Molecular modeling, docking simulations, and molecular dynamics simulations can be used to predict and analyze the interactions between toxins and their targets at the atomic level. For a peptide toxin like AFT-II and its interaction with sodium channels, these methods can help refine binding poses suggested by structural data, estimate binding affinities, and simulate the dynamic behavior of the toxin-channel complex. This can provide mechanistic insights that are difficult to obtain solely through experimental means.
Bioinformatics plays a key role in the discovery of novel toxins through genome and transcriptome analysis, the classification and annotation of toxins based on sequence and structural similarities, and the management and interpretation of large omics datasets. Databases of known toxins and their targets are also important bioinformatics resources.
Emerging Toxin Families and Mechanisms of Action (e.g., Type II Toxin-Antitoxin Systems in Bacteria)
Beyond well-characterized toxins like those from marine organisms, research is actively exploring emerging toxin families and their unique mechanisms. Type II Toxin-Antitoxin (TA) systems in bacteria represent one such area of intense study.
Type II TA systems typically consist of a stable toxin protein and a labile antitoxin protein that neutralizes the toxin's activity. These systems are found in bacterial chromosomes and plasmids and are implicated in various bacterial processes, including plasmid maintenance, stress response, biofilm formation, and persistence. The toxins in these systems often function by targeting essential cellular processes, such as translation or DNA replication. Research in this area focuses on identifying novel TA systems, determining their precise molecular targets, and understanding the conditions that trigger toxin activation. While distinct from sea anemone toxins like AFT-II, the study of Type II TA systems highlights the ongoing discovery of diverse toxin families and mechanisms across different biological kingdoms.
Interdisciplinary Approaches in Comprehensive Toxin Research (e.g., chemical biology, biophysics, microbiology)
Comprehensive toxinology research increasingly relies on interdisciplinary collaborations that integrate expertise from various scientific fields. Chemical biology provides tools and approaches to study toxin synthesis, modification, and interaction with biological molecules. Biophysics contributes methods for analyzing toxin structure, dynamics, and interactions with membranes and channels. Microbiology is essential for studying toxins produced by microorganisms, including bacteria with TA systems, and their roles in microbial physiology and pathogenesis.
Integrating knowledge and techniques from chemistry, biology, physics, computational science, and other relevant disciplines allows researchers to tackle the multifaceted challenges in understanding toxins, from their molecular origins to their effects on entire organisms and ecosystems. This collaborative approach is crucial for future advancements in toxinology, including the development of novel therapeutics and diagnostics.
Q & A
Q. What structural features differentiate AFT-II from ATX-II and other sea anemone toxins?
AFT-II and ATX-II differ by a single amino acid substitution (L36A) and an additional glycine residue at the N-terminus in AFT-II. Structural characterization requires techniques like Edman degradation for sequencing, mass spectrometry (MS) for molecular weight verification, and nuclear magnetic resonance (NMR) for tertiary structure analysis. Comparative studies with BcIII (70% sequence similarity) highlight conserved functional domains .
Q. What are the standard assays for assessing AFT-II's activity on voltage-gated sodium (NaV) channels?
Patch-clamp electrophysiology is the gold standard for measuring AFT-II's effects on NaV isoforms. Dose-response curves (e.g., IC50/Kd values) are critical for quantifying potency. For example, AFT-II shows IC50 values of 460 nM on NaV1.3 and varying selectivity across isoforms (Nav1.4 > 1.5 > 1.6 > 1.3–1.1 > 1.2). Radioligand binding assays using tritiated toxins can complement functional studies .
Q. How does AFT-II's selectivity profile compare to other type 1 sea anemone toxins?
Q. What analytical techniques are used to characterize AFT-II's purity and stability?
High-performance liquid chromatography (HPLC) with UV/Vis detection ensures purity (>95%), while circular dichroism (CD) spectroscopy monitors structural integrity under varying pH/temperature conditions. Stability assays in physiological buffers (e.g., PBS) should include mass spectrometry to detect degradation products .
Q. How can researchers validate AFT-II's target engagement in cellular models?
Use fluorescently labeled AFT-II derivatives (e.g., FITC conjugation) for live-cell imaging to confirm binding specificity. CRISPR-Cas9 knockout of specific NaV isoforms in cell lines can further validate functional targeting. Co-immunoprecipitation with NaV antibodies provides biochemical confirmation .
Advanced Research Questions
Q. What experimental strategies explain AFT-II's variable selectivity across NaV isoforms?
Alanine scanning mutagenesis of AFT-II's surface residues, combined with homology modeling of NaV isoforms, can identify critical binding interfaces. For example, substituting K36 in AFT-II (vs. ATX-II's L36) alters electrostatic interactions with NaV1.4's domain II voltage sensor. Electrophysiological mapping of chimeric NaV channels (e.g., swapping domains between isoforms) clarifies structural determinants of selectivity .
Q. How can researchers resolve contradictions in reported AFT-II potency across studies?
Meta-analyses of dose-response data (e.g., IC50 ranges for NaV1.4: 120–460 nM) should account for methodological variables:
Q. What methods optimize AFT-II's stability for prolonged physiological assays?
Chemical modifications (e.g., PEGylation) or formulation in protease inhibitors (e.g., aprotinin) extend AFT-II's half-life in tissue preparations. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation pathways. For in vivo studies, encapsulation in liposomes improves bioavailability .
Q. How to design cross-species studies on AFT-II's effects?
Compare AFT-II's activity on orthologs (e.g., human vs. murine NaV1.4) using site-directed mutagenesis to pinpoint species-specific residues. Phylogenetic analysis of NaV sequences across taxa (e.g., fish, mammals) can predict evolutionary conservation of AFT-II binding sites .
Q. What computational approaches predict AFT-II's interaction with novel NaV subtypes?
Molecular dynamics (MD) simulations of AFT-II docked to NaV homology models (e.g., AlphaFold-predicted structures) identify potential binding pockets. Free-energy perturbation (FEP) calculations quantify the impact of mutations on binding affinity. Validate predictions with electrophysiology on understudied isoforms (e.g., NaV1.8/1.9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
